ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed by various spectroscopic techniques. For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial Activity : Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and its derivatives have been explored in the context of synthesizing novel compounds with potential biological activities. For instance, a dipeptide derivative incorporating a triazole moiety showed significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents. The study also explored the use of the compound as a novel imaging agent for brain SPECT, indicating its versatility in scientific research applications beyond antimicrobial properties (Abdel-Ghany et al., 2013).
Corrosion Inhibition : In the realm of materials science, ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is critical for protecting industrial equipment and infrastructure from corrosive damage. The study demonstrated that certain triazole derivatives could achieve high inhibition efficiency, offering a promising solution for corrosion protection (Nahlé et al., 2021).
Chemical Synthesis and Characterization
Reactivity and Formation of Heterocycles : The compound and its related structures have been utilized in synthesizing diverse heterocycles, showcasing the flexibility of this chemical framework in forming various biologically active and structurally complex molecules. For example, reactions involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with specific reagents led to the formation of triazinones and triazinediones, demonstrating the compound's utility in heterocyclic chemistry (Vetyugova et al., 2018).
Catalysis and Polymer Production : Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives have been explored as intermediates in catalytic processes, including the synthesis of methyl propanoate, a precursor for polymethyl methacrylates. This application underscores the compound's role in facilitating environmentally friendly and efficient production methods for important industrial chemicals (van Beek et al., 2014).
Future Directions
The future directions for research on ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and related compounds could include further exploration of their potential as anticancer agents . Additionally, more studies could be conducted to fully understand their chemical properties and potential applications in other fields.
properties
IUPAC Name |
ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZINXZYOGWBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.